Home > Products > Screening Compounds P42882 > 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide - 361470-66-8

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Catalog Number: EVT-2919936
CAS Number: 361470-66-8
Molecular Formula: C22H18N2OS
Molecular Weight: 358.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

Compound Description: This compound is a benzamide derivative featuring a 1,3-benzothiazol-2-yl group attached to the amide nitrogen and a phenylsulfamoyl group at the meta position of the benzamide ring. The research paper focuses on the synthesis of this compound, along with several other N-benzothiazol-2-yl benzamide derivatives, as potential allosteric activators of human glucokinase. []

Relevance: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide shares the benzamide core and the 1,3-benzothiazolyl group with the target compound, 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The primary structural difference lies in the presence of the sulfamoyl group at the meta position and the lack of a 2-methyl substituent on the benzothiazole ring in the related compound. []

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative. It features a 2-chloro-4-nitrophenyl sulfamoyl group at the meta position of the benzamide ring. Like the previous compound, this molecule was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: Similar to the previous compound, this molecule shares the core benzamide structure and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The key differences are the presence of a 2-chloro-4-nitrophenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring. []

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative incorporates a benzylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative features a butylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative with a methylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative featuring a 2-methylphenyl sulfamoyl group at the meta position of the benzamide ring. This compound was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative featuring a 4-bromophenyl sulfamoyl group at the meta position of the benzamide ring. This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: This molecule is structurally similar to 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide due to the shared benzamide and 1,3-benzothiazolyl core structures. The main differences are the presence of a 4-bromophenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring in the related compound. []

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative features a 4-nitrophenyl sulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative characterized by a 4-methylphenyl sulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: This compound shares the core benzamide structure and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The primary differences are the presence of a 4-methylphenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring. []

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative incorporating a propylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: Similar to the previously discussed compounds, this molecule shares the benzamide core and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The distinguishing features are the presence of a propylsulfamoyl group instead of a benzyl group and the absence of a 2-methyl substituent on the benzothiazole ring. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a benzamide derivative that acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It potentiates mGluR5 responses by binding to a novel allosteric site distinct from the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of the receptor. []

Relevance: Although CPPHA lacks the benzothiazole moiety of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it highlights the importance of the benzamide core in modulating mGluRs. [] The research on CPPHA suggests that structural variations within the benzamide scaffold can lead to compounds with diverse allosteric effects on mGluRs. []

3-(3-(Benzothiazol-6-yl)ureido)-1-N-(3-(N'-(3-isopropylureido)benzyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Compound 21)

Compound Description: This compound is a benzazepine derivative featuring a benzothiazol-6-ylurea group at the 3-position and a complex isopropylurea-containing benzyl substituent at the 1-position of the benzazepine ring. It exhibits high affinity for the neuropeptide Y (NPY) Y1 receptor, acting as a potent and selective antagonist. []

Relevance: Compound 21, despite having a benzazepine core instead of a benzamide core like 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, shares the benzothiazole moiety. [] This common feature highlights the role of benzothiazole in influencing the biological activity of these compounds, although targeting different receptors. []

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (Compound 8)

Compound Description: This compound is a non-acidic inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 value of 1.3 μM. [] It contains a 6-methyl-1,3-benzothiazol-2-yl group attached to a phenylsulfamoyl moiety, which is further linked to a 4-methoxy-3-acetamidophenyl group. []

Relevance: Compound 8, like 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, features a 2-methyl-1,3-benzothiazol-6-yl group as a key structural element. [] This shared feature suggests the importance of this specific benzothiazole derivative in conferring biological activity, albeit targeting different enzymes. []

4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (Compound 6)

Compound Description: This compound is another non-acidic mPGES-1 inhibitor identified through virtual screening with an IC50 value of 1.2 μM. [] Its structure consists of a 2-chlorophenylpiperazine-1-carboxamide moiety linked to a benzyl group substituted with a propylsulfamoylmethyl group. []

Relevance: Although Compound 6 does not share the benzothiazole moiety with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it highlights the potential of piperazine-containing benzyl derivatives as mPGES-1 inhibitors. [] This finding suggests the possibility of exploring similar structural features for designing novel mPGES-1 inhibitors with improved activity. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[11C]methoxy-N-methyl-benzamide ([11C]ITMM)

Compound Description: This compound is a radiolabeled benzamide derivative designed as a positron emission tomography (PET) probe for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. [] It features a 4-[11C]methoxy-N-methyl-benzamide moiety connected to a 1,3-thiazol-2-yl group, which is further substituted with a 6-(isopropylamino)pyrimidin-4-yl group. []

Relevance: [11C]ITMM shares the benzamide core with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide and demonstrates the versatility of the benzamide scaffold in designing molecules for different biological targets. [] The research on [11C]ITMM emphasizes the potential of incorporating radiolabels into benzamide derivatives for PET imaging applications. []

4-Fluoro-N-indan-2-yl-benzamide (AVE9488)

Compound Description: This compound is a small-molecule enhancer of endothelial nitric-oxide synthase (eNOS) expression and has been shown to have antiatherosclerotic effects. []

Relevance: While 4-fluoro-N-indan-2-yl-benzamide lacks the benzothiazole moiety of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it represents a structurally-related benzamide derivative that exhibits a distinct biological activity. [] This comparison underlines the broad spectrum of biological effects achievable by modifying the benzamide core structure. []

2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide (AVE3085)

Compound Description: This compound is another small-molecule enhancer of eNOS expression, structurally related to AVE9488. [] Similar to AVE9488, it has shown antiatherosclerotic effects in animal models. []

Relevance: AVE3085 is relevant to 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide due to its benzamide core, albeit lacking the benzothiazole moiety. [] The research on AVE3085 and AVE9488 demonstrates that variations in the benzamide scaffold can lead to compounds with similar biological activities, particularly in modulating eNOS expression and potentially treating atherosclerosis. []

(2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

Compound Description: This compound is a selective A3 adenosine receptor agonist designed for the treatment of cardiac ischemia. []

Relevance: While this compound doesn't explicitly feature the benzamide or benzothiazole moieties present in 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it shares a common element: the presence of a substituted benzoxazole group. [] This connection highlights the versatility of benzoxazole and benzothiazole derivatives in generating biologically active molecules, albeit targeting different receptors. []

Overview

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is an organic compound classified under the benzamide family. This compound features a benzamide core with a benzyl group at the para position and a 2-methyl-1,3-benzothiazol-6-yl substituent. Benzamides are recognized for their diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source

The compound can be synthesized through specific chemical reactions involving precursor molecules such as 2-methyl-1,3-benzothiazole and benzoyl chlorides. Its structural characteristics and potential applications have been documented in various chemical databases and literature sources, including BenchChem and Organic Chemistry Portal.

Classification

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is classified as:

  • Chemical Class: Benzamides
  • Functional Groups: Amide, Benzothiazole
  • CAS Number: Not explicitly mentioned in the search results but can be referenced from chemical databases.
Synthesis Analysis

Methods

The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves two main steps:

  1. Formation of 2-methyl-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with acetic acid and formaldehyde under reflux conditions.
  2. Acylation Reaction: The resulting 2-methyl-1,3-benzothiazole is then acylated using benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Technical Details

The reaction conditions require careful control of temperature and time to ensure high yield and purity. The use of solvents like dichloromethane or ethanol may facilitate the reaction process.

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C16_{16}H15_{15}N2_{2}S
  • Molecular Weight: Approximately 285.37 g/mol
  • Melting Point: Not specified in the search results but typically determined experimentally.
Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo several chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding carboxylic acids or sulfoxides using agents like potassium permanganate.
  2. Reduction: Reduction reactions can convert it into amines or alcohols using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The benzamide group may participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate in acidic medium.
  • Reducing Agents: Lithium aluminum hydride in anhydrous ether.
Mechanism of Action

Process

The primary mechanism of action for 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific biological targets:

  1. Target of Action: It primarily targets the Colony Stimulating Factor 1 Receptor (CSF1R).
  2. Mode of Action: The compound inhibits the tyrosine kinase activity of CSF1R, disrupting pathways that promote macrophage survival and proliferation.

Data

In preclinical studies involving glioma-bearing mice, this compound has shown potential in blocking tumor progression and improving survival rates through its inhibitory effects on CSF1R signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Density: Approximately 1.419 g/cm³ (as per related compounds).

Chemical Properties

Relevant chemical properties encompass:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Relevant Data or Analyses

Further studies are required to determine comprehensive physical properties such as boiling point, melting point, and stability under various environmental conditions.

Applications

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific uses:

  1. Medicinal Chemistry: Investigated for potential therapeutic applications against cancer due to its ability to inhibit key signaling pathways involved in tumor growth.
  2. Biological Research: Explored for its antimicrobial properties against various pathogens.
  3. Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules in laboratory settings.
  4. Pharmaceutical Development: Holds promise for the development of new drugs targeting specific diseases related to macrophage activity and tumorigenesis.

This compound exemplifies the ongoing research into benzamide derivatives for their diverse biological activities and potential therapeutic applications.

Properties

CAS Number

361470-66-8

Product Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

IUPAC Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Molecular Formula

C22H18N2OS

Molecular Weight

358.46

InChI

InChI=1S/C22H18N2OS/c1-15-23-20-12-11-19(14-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25)

InChI Key

WKGJTPLWCRZNKV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.